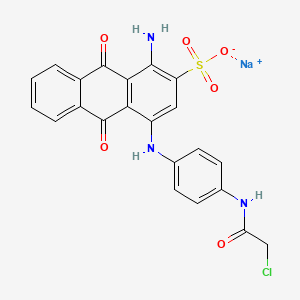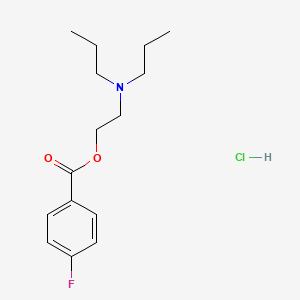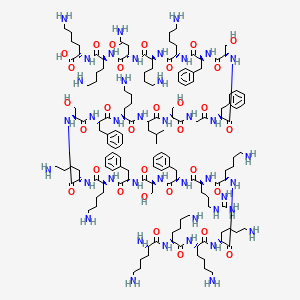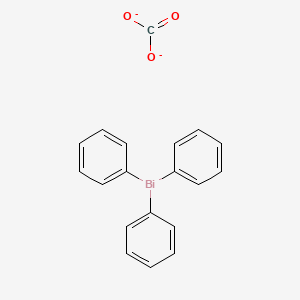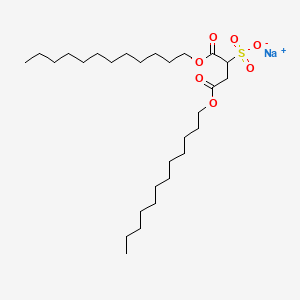
Sodium 1,4-didodecyl sulphonatosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1,4-didodecyl sulphonatosuccinate: is an organic compound with the molecular formula C30H57NaO7S. It is a type of sulfosuccinate, which is a class of compounds known for their surfactant properties. This compound is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and act as an emulsifying agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of sodium 1,4-didodecyl sulphonatosuccinate typically involves the reaction of maleic anhydride with dodecyl alcohol to form a monoester. This intermediate is then sulfonated using sodium bisulfite to yield the final product. The reaction conditions usually require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods: : In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process involves continuous monitoring of temperature, pressure, and pH to optimize yield and purity. The final product is then purified through filtration and drying processes .
Chemical Reactions Analysis
Types of Reactions: : Sodium 1,4-didodecyl sulphonatosuccinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and strong bases are often employed.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted sulfonates.
Scientific Research Applications
Chemistry: : Sodium 1,4-didodecyl sulphonatosuccinate is used as a surfactant in various chemical reactions to enhance solubility and reaction rates. It is also employed in the synthesis of nanoparticles and other advanced materials .
Biology: : In biological research, this compound is used to study cell membrane dynamics and protein interactions due to its ability to disrupt lipid bilayers .
Industry: : Industrially, this compound is used in detergents, emulsifiers, and dispersants. It is also employed in the formulation of personal care products such as shampoos and lotions .
Mechanism of Action
The primary mechanism of action of sodium 1,4-didodecyl sulphonatosuccinate involves its surfactant properties. It reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions. This compound interacts with lipid bilayers, disrupting their structure and increasing permeability. This property is particularly useful in drug delivery systems where enhanced permeability is desired .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties but different molecular structure.
Sodium dioctyl sulfosuccinate: Known for its use as a stool softener and in various industrial applications.
Sodium 1,4-diisotridecyl sulphonatosuccinate: Similar in structure but with different alkyl chain lengths.
Uniqueness: : Sodium 1,4-didodecyl sulphonatosuccinate is unique due to its specific alkyl chain length, which provides distinct surfactant properties. Its ability to form stable emulsions and enhance solubility makes it particularly valuable in both scientific research and industrial applications .
Properties
CAS No. |
4229-35-0 |
|---|---|
Molecular Formula |
C28H53NaO7S |
Molecular Weight |
556.8 g/mol |
IUPAC Name |
sodium;1,4-didodecoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C28H54O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-34-27(29)25-26(36(31,32)33)28(30)35-24-22-20-18-16-14-12-10-8-6-4-2;/h26H,3-25H2,1-2H3,(H,31,32,33);/q;+1/p-1 |
InChI Key |
YELYCAMTAMJIKA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


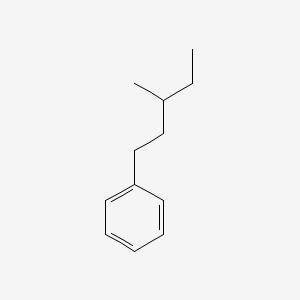
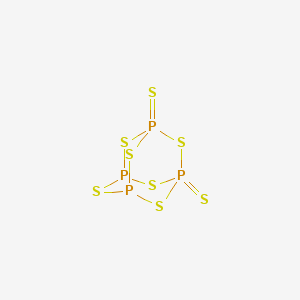
![2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine](/img/structure/B13743927.png)
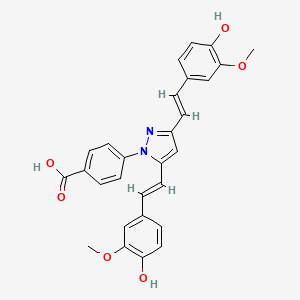
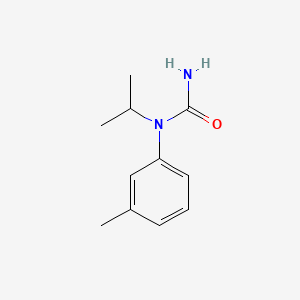

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,5R,6R,7R,8S)-7,8-diacetyloxy-3,9-dioxabicyclo[3.3.1]nonan-6-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13743969.png)
![2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13743972.png)
![4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+)](/img/structure/B13743979.png)
![4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenoxy]-3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13743982.png)
